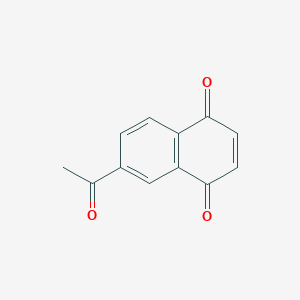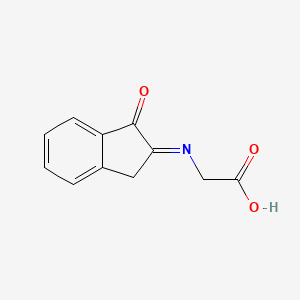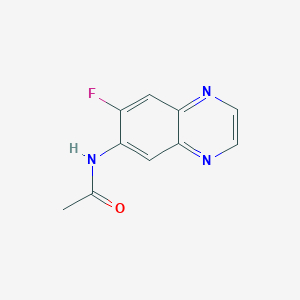![molecular formula C10H7N3S B11898526 Thiazolo[5,4-f]isoquinolin-2-amine CAS No. 35317-86-3](/img/structure/B11898526.png)
Thiazolo[5,4-f]isoquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-f]isoquinolin-2-amine is a heterocyclic compound that features a thiazole ring fused to an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
Thiazolo[5,4-f]isoquinolin-2-amine can be synthesized through various methods. One common approach involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction typically requires a catalyst such as lanthanum(III) triflate to favor the formation of the desired thiazolo[5,4-f]isoquinoline structure . The reaction conditions often include heating and the use of solvents like acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Thiazolo[5,4-f]isoquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Thiazolo[5,4-f]isoquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of thiazolo[5,4-f]isoquinolin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various cellular pathways. For instance, it has been shown to inhibit DYRK1A, a kinase implicated in neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Thiazolo[5,4-c]isoquinolines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Thiazolo[5,4-d]thiazoles: These compounds have a thiazole ring fused to another thiazole ring, offering different chemical properties and applications.
Uniqueness
Thiazolo[5,4-f]isoquinolin-2-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.
特性
CAS番号 |
35317-86-3 |
|---|---|
分子式 |
C10H7N3S |
分子量 |
201.25 g/mol |
IUPAC名 |
[1,3]thiazolo[5,4-f]isoquinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H,(H2,11,13) |
InChIキー |
GTFXOAKAAXOPDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
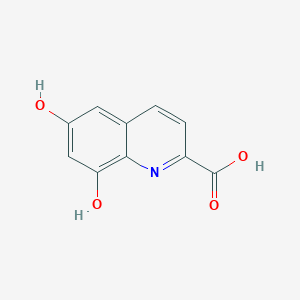
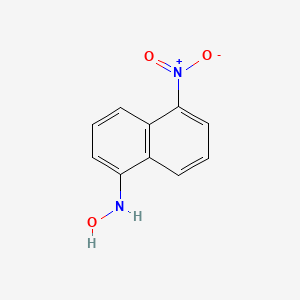


![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
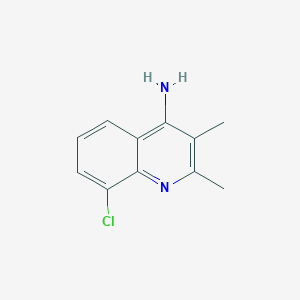
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)



